N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-12-28-21-23-19(26)16(20(27)24(13)21)18(25)22-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17,26H,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCZEBUTQOCMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved by reacting a thiourea derivative with an α-haloketone under basic conditions.
Formation of the Pyrimidine Ring: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrimidine ring. This step often requires acidic or basic catalysts and elevated temperatures.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzhydryl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: It serves as a probe to investigate the interaction of small molecules with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-thioamide
Uniqueness
N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific functional groups and the presence of both thiazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the benzhydryl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Chemical Formula
- IUPAC Name : N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Molecular Formula : C_{20}H_{18}N_{4}O_{3}S
- Molecular Weight : 398.45 g/mol
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to steroid hormone biosynthesis.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress in cells.
Therapeutic Applications
The compound's biological activities suggest several potential therapeutic applications:
- Cancer Treatment : Due to its ability to inhibit enzymes involved in cancer cell proliferation, it is being investigated as a potential anti-cancer agent.
- Anti-inflammatory Effects : Its antioxidant properties may also contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Neurological Disorders : There is emerging evidence that it could play a role in neuroprotection.
In Vitro Studies
Recent studies have focused on the compound's effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of estrogen receptor |
| HCT116 (Colon) | 12 | Induction of apoptosis |
| A549 (Lung) | 10 | Inhibition of cell migration |
These findings indicate that this compound effectively inhibits cancer cell growth through multiple pathways.
Animal Models
In vivo studies using murine models have demonstrated the compound's potential efficacy in reducing tumor size and improving survival rates in treated groups compared to controls. Notably:
- Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor volume compared to untreated controls.
- Survival Rate Improvement : Longitudinal studies indicated an increase in the survival rate of mice with induced tumors when administered the compound over a six-week period.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) using precursors like ethyl acetoacetate and substituted benzaldehydes. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) are preferred to stabilize intermediates and enhance cyclization .
- Catalysts : Acidic (e.g., acetic acid) or basic conditions (e.g., sodium acetate) facilitate condensation and ring closure .
- Temperature control : Reactions are often conducted under reflux (80–120°C) to ensure completion while avoiding decomposition .
- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural characterization of this compound performed, particularly its crystalline form?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular interactions. For example, the thiazolo-pyrimidine core typically shows a fused bicyclic system with dihedral angles <5° between rings, confirming planarity .
- Spectroscopy : -NMR reveals diagnostic signals for the benzhydryl group (δ 6.5–7.5 ppm, multiplet) and hydroxy proton (δ 10–12 ppm, broad) .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (e.g., 243–246°C for analogs) and thermal stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiazolo-pyrimidine derivatives?
- Methodological Answer :
- Comparative SAR studies : Analyze substituent effects. For example:
- Experimental validation : Use orthogonal assays (e.g., enzyme-linked immunosorbent assay (ELISA) and cell viability assays) to confirm target specificity .
Q. How to design experiments to evaluate the compound’s mechanism of action in inflammatory pathways?
- Methodological Answer :
- In vitro models : Use RAW 264.7 macrophages to measure nitric oxide (NO) production and cytokine (IL-6, TNF-α) secretion post-LPS stimulation .
- Kinetic studies : Perform time-resolved assays to determine inhibition constants () against COX-2 or NF-κB .
- Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and vehicle controls to isolate compound-specific effects .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 (PDB ID: 5KIR). Key residues (e.g., Arg120, Tyr355) often form hydrogen bonds with the hydroxy and carboxamide groups .
- ADMET prediction : SwissADME estimates:
- Lipophilicity : LogP ~3.2 (moderate permeability)
- Bioavailability : 55% (Rule of Five compliant) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for thiazolo-pyrimidine analogs?
- Methodological Answer :
- Parameter optimization : Re-evaluate solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction atmosphere (N vs. air). For example, moisture-sensitive intermediates degrade in humid conditions, reducing yields by 15–20% .
- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolyzed esters or dimerized intermediates) .
Advanced Structural and Mechanistic Studies
Q. What role do substituents play in modulating the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT calculations : Gaussian 09 simulations reveal the benzhydryl group increases electron density at C6, enhancing nucleophilic attack susceptibility .
- Hammett analysis : Correlate substituent σ values with reaction rates in nucleophilic substitutions (e.g., for arylidene derivatives) .
Q. How to validate crystallographic data against spectroscopic findings for polymorphic forms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
